4-Thiazolecarboxylic acid, 2-(acetylamino)-5-bromo-, ethyl ester
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Overview
Description
4-Thiazolecarboxylic acid, 2-(acetylamino)-5-bromo-, ethyl ester is a heterocyclic compound that contains a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both bromine and acetylamino groups on the thiazole ring enhances its reactivity and potential for forming diverse derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-thiazolecarboxylic acid, 2-(acetylamino)-5-bromo-, ethyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea.
Introduction of the Acetylamino Group: The acetylamino group is introduced by acetylation of the amino group on the thiazole ring.
Bromination: The bromine atom is introduced via bromination of the thiazole ring using bromine or N-bromosuccinimide (NBS).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group, leading to debromination or reduction to alcohols.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or debrominated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Thiazolecarboxylic acid, 2-(acetylamino)-5-bromo-, ethyl ester has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-thiazolecarboxylic acid, 2-(acetylamino)-5-bromo-, ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and acetylamino groups can enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
2-Aminothiazole-4-carboxylic Acid: A related compound with similar reactivity but without the bromine and acetylamino groups.
Thiazole-5-carboxylic Acid: Another thiazole derivative with different substitution patterns.
Ethyl 2-Aminothiazole-4-Carboxylate: A compound with an amino group instead of an acetylamino group.
Uniqueness: The presence of both bromine and acetylamino groups in 4-thiazolecarboxylic acid, 2-(acetylamino)-5-bromo-, ethyl ester makes it unique compared to its analogs. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
ethyl 2-acetamido-5-bromo-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3S/c1-3-14-7(13)5-6(9)15-8(11-5)10-4(2)12/h3H2,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQWLNQTNRKPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439738 |
Source
|
Record name | 4-Thiazolecarboxylic acid, 2-(acetylamino)-5-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128014-67-5 |
Source
|
Record name | 4-Thiazolecarboxylic acid, 2-(acetylamino)-5-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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